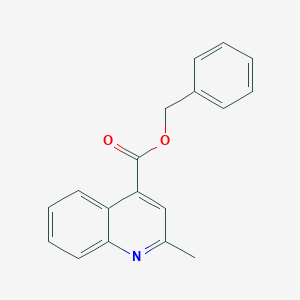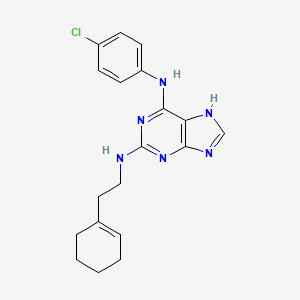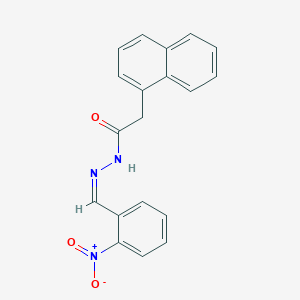
Benzyl 2-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-methylquinoline-4-carboxylate is a compound that can be synthesized through various chemical reactions involving isoquinolines and methyl arenes. The compound is characterized by the presence of a benzyl group attached to the isoquinoline ring, which is a structural motif found in many biologically active molecules.
Synthesis Analysis
The synthesis of benzyl isoquinoline derivatives has been explored through oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes, as described in one study . This method provides a straightforward approach to synthesize a wide range of C1-benzyl isoquinolines using readily available starting materials. Another study reports the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine . Additionally, a metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been developed, which is notable for its high regioselectivity and avoidance of metal waste .
Molecular Structure Analysis
The molecular structure of benzyl isoquinoline derivatives can be complex, with potential for various substituents and stereochemistry. For instance, the reaction in pyridine solvent has been shown to yield exclusively the trans isomer of a tetrahydroisoquinoline derivative . The molecular structures of organotin carboxylates based on benzyl isoquinoline derivatives have been elucidated using spectroscopic methods and X-ray crystallography, revealing intricate supramolecular organizations .
Chemical Reactions Analysis
Benzyl isoquinoline derivatives can undergo further chemical transformations. For example, arylamides of benzyl isoquinoline carboxylic acids can be converted to other complex structures such as octa-hydrobenzo[b]-1,6-naphthyridines . Additionally, a Pd(0)-catalyzed benzylic arylation-oxidation of 4-methylquinazolines has been reported, which introduces an arylketone at the benzylic position .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isoquinoline derivatives can vary depending on the specific substituents and structural modifications. The synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones showcases the versatility of these compounds, with good yields achieved under metal-free conditions . The luminescent properties and antitumor activities of organotin carboxylates derived from benzyl isoquinoline compounds have also been studied, indicating potential applications in materials science and medicinal chemistry .
Scientific Research Applications
Synthetic Methods and Chemical Reactions
- Iron-Catalyzed Ortho-Alkylation : An efficient methodology using iron catalysis for the direct ortho-alkylation of carboxamides has been developed, demonstrating high yields and regioselectivity without overalkylation. This method applies to benzylations in air and alkylation with unactivated secondary bromides and iodides, showcasing the versatility in functional group transformations (Fruchey, Monks, & Cook, 2014).
- Palladium-Catalyzed Decarboxylative Cycloaddition : A palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition has been developed to synthesize structurally diverse 3,4-dihydroquinolin-2-ones. This process employs P-chiral monophosphorus ligands, offering moderate to good yields with excellent stereoselectivities (Jin et al., 2018).
- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation : A method for beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives has been developed, utilizing an auxiliary approach for selective monoarylation and alkylation, demonstrating functional group tolerance and the ability to functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
Biological and Pharmacological Applications
- Antioxidant and Antimicrobial Activities : Novel derivatives have been synthesized and evaluated for their superoxide scavenging and antimicrobial activities. Some compounds showed moderate superoxide scavenging activity and significant activity against gram-positive bacterial strains and fungi, highlighting potential applications in combating oxidative stress and infections (Ahmad et al., 2012).
Chemical Reactivity and Mechanistic Insights
- Synthesis of Quinoline Derivatives : A method for the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases a unique cyclopropanation process, providing a new approach to constrained amino acid derivatives and highlighting the flexibility of quinoline scaffolds in synthetic chemistry (Szakonyi et al., 2002).
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their versatile applications .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. Quinoline derivatives often work by interacting with enzymes or receptors, modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets. They have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
The molecular and cellular effects of quinoline derivatives can vary depending on their specific targets and mode of action. They have been found to have a broad spectrum of bio-responses .
properties
IUPAC Name |
benzyl 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-16(15-9-5-6-10-17(15)19-13)18(20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPGFIWPJDBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)


![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)
![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)
